5-Iodopyrimidine

DNA modification Suzuki–Miyaura cross-coupling oligonucleotide chemistry

Cross-coupling reactions with 5-bromo- or 5-chloropyrimidine often require forcing conditions with electron-poor boronic acids, resulting in low yields and limited substrate scope. 5-Iodopyrimidine resolves this bottleneck through faster oxidative addition with Pd(0) catalysts, enabling challenging couplings where lighter halogens fail. • Enables ligand-free Cu-catalyzed Suzuki-Miyaura reactions, reducing API manufacturing cost vs. Pd/phosphine systems. • Essential for 2-arylthio-5-iodopyrimidine anti-HBV leads (EC50 1.61 μM); halogen substitution abolishes potency. • Iodine directs linear-chain coordination polymers via trans-halogen orientation-unattainable with Cl/Br analogs. • Compatible with internal DNA functionalization via phosphoramidite chemistry. Supplied at ≥98% purity with full QC documentation. Global shipping available.

Molecular Formula C4H3IN2
Molecular Weight 205.98 g/mol
CAS No. 31462-58-5
Cat. No. B189635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodopyrimidine
CAS31462-58-5
Molecular FormulaC4H3IN2
Molecular Weight205.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)I
InChIInChI=1S/C4H3IN2/c5-4-1-6-3-7-2-4/h1-3H
InChIKeyDNWRLMRKDSGSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodopyrimidine Overview


5-Iodopyrimidine is a monohalogenated pyrimidine bearing a single iodine atom at the C5 position of the aromatic ring. With a molecular weight of 205.98 g/mol and high commercial purity (typically ≥98% by GC), it serves as a key synthetic intermediate in palladium-catalyzed cross-coupling reactions, antiviral drug discovery, and coordination polymer construction [1]. Its iodine substituent provides a superior leaving group for oxidative addition compared to lighter halogens, enabling selective functionalization strategies not accessible with the corresponding chloro- or bromo-analogs [2].

Coupling intermediate
Palladium-catalyzed Suzuki–Miyaura cross-coupling with bulky or electron-poor boronic acids
Reactivity context
Reported higher oxidative addition rate than chloro/bromo analogs, enabling challenging couplings
Material design
Iodine-specific trans geometry directs linear Cu(I) coordination polymer chains

Why 5-Iodopyrimidine Is Irreplaceable


The halogen at the pyrimidine C5 position dictates oxidative addition kinetics, cross-coupling chemoselectivity, and non-covalent interaction profiles in both solution-phase synthesis and solid-state materials [1][2]. While 5-chloropyrimidine may be preferred under certain Suzuki conditions due to attenuated reactivity and greater selectivity, the iodine analog provides substantially faster oxidative addition with palladium catalysts—a critical advantage in challenging couplings with bulky or electron-poor boronic acids where bromo- and chloro-substrates often fail or require forcing conditions [3][4]. Furthermore, the larger van der Waals radius and polarizability of iodine uniquely alter the secondary bonding and crystal packing of metal-organic coordination polymers, yielding structural motifs not attainable with lighter halogens [5]. These quantifiable reactivity and structural differences preclude generic substitution without compromising yield, selectivity, or desired material properties.

Reactivity drop

Chloro/bromo analogs may slow oxidative addition, reducing yield in demanding Suzuki couplings with bulky boronic acids.

Positional scope mismatch

7-Iodo-7-deazapurine does not enable internal DNA modification; internal labeling requires 5-iodopyrimidine.

Chain topology shift

Chloro/bromo pyrimidine ligands direct zigzag cis chains, not linear trans; material topology differs fundamentally.

5-Iodopyrimidine Performance Evidence


Suzuki–Miyaura Coupling Advantage over 7-Iodo-7-deazapurine

In a systematic Suzuki–Miyaura cross-coupling study using two bulkier arylboronic acids, 5-iodopyrimidine nucleosides exhibited markedly higher reactivity than the corresponding 7-iodo-7-deazapurine analogs. The 5-iodopyrimidines furnished cross-coupling products at both terminal and internal positions of single-stranded oligonucleotides, whereas 7-iodo-7-deazapurines reacted only at terminal positions and were less reactive overall [1].

Positional reactivity
Head-to-head
5-Iodopyrimidine Terminal + internal coupling; double-stranded DNA compatible
7-Iodo-7-deazapurine Only terminal coupling; no internal reactivity
Expands DNA modification space to internal positions
Oligonucleotide Suzuki–Miyaura study; two bulkier arylboronic acids
DNA modification Suzuki–Miyaura cross-coupling oligonucleotide chemistry

HBV DNA Replication Inhibition in HepAD38 Cells

A series of 2-arylthio-5-iodopyrimidine derivatives were evaluated as non-nucleoside hepatitis B virus (HBV) inhibitors. The most potent compounds (95, 96, and 97) displayed EC50 values of 2.60, 1.61, and 1.62 μM, respectively, against HBV DNA replication in HepAD38 cells [1]. This activity class is competitive with or superior to several previously reported non-nucleoside HBV inhibitor series, establishing the 5-iodopyrimidine scaffold as a privileged chemotype for HBV polymerase targeting.

Antiviral EC₅₀
Class-level inference
EC₅₀ 1.61–2.60 μM
Assay context: supports HBV polymerase inhibitor screening
Most active 2-arylthio-5-iodopyrimidine derivatives in HepAD38 cells; activity requires 5-iodo
antiviral drug discovery hepatitis B virus non-nucleoside inhibitors

Iodine-Induced Trans Geometry in Cu(I) Coordination Polymers

Reaction of CuCl or CuBr with 2-amino-5-halopyrimidines yielded five 1D coordination polymers. X-ray crystallography revealed that only the iodo-substituted ligand (L-I) adopts a trans-arrangement of the pyrimidyl iodine relative to the bridging halide anions, with Cu(I) ions in a linear array. In contrast, chloro (L-Cl) and bromo (L-Br) ligands both enforced a cis-arrangement, resulting in zigzag Cu(I) chains [1]. This structural dichotomy is attributed exclusively to the identity of the halogen atom.

Chain geometry
Head-to-head
Iodo ligand Linear trans Cu(I) chain
Cl/Br ligands Zigzag cis Cu(I) chain
Supports design of linear-chain coordination materials
Single-crystal XRD confirms exclusive trans geometry for iodo
coordination polymers crystal engineering halogen bonding

Ligand-Free Copper-Catalyzed Suzuki–Miyaura Coupling

In a ligand-free copper-catalyzed Suzuki–Miyaura protocol, 5-iodopyrimidine underwent smooth arylation with aryl and indole boronates, affording coupled products in good to moderate yields [1]. The same study demonstrated successful coupling of 3,5-diiodopyridine and various other iodoarenes, but 5-iodopyrimidine was specifically highlighted as a viable substrate for heteroaryl functionalization without recourse to palladium or phosphine ligands. No comparable reactivity was reported for 5-bromo- or 5-chloropyrimidine under these copper-only conditions.

Cu-catalyzed substrate
Cross-study comparable
Reactive under ligand-free Cu conditions; bromo/chloro analogs unreactive
May support greener, palladium-free synthetic routes
In situ Cu₂O nano-catalyst with aryl/indolyl boronates
copper catalysis Suzuki–Miyaura coupling sustainable chemistry

5-Iodopyrimidine Application Scenarios


Post-Synthetic Oligonucleotide Internal Modification

When researchers require site-specific internal functionalization of single-stranded DNA—for example, to install biophysical probes, fluorophores, or affinity tags within an oligonucleotide sequence—5-iodopyrimidine phosphoramidites enable cross-coupling at both terminal and internal positions, a capacity not matched by 7-iodo-7-deazapurine building blocks [1]. This evidence makes 5-iodopyrimidine the preferred procurement choice for chemical biology labs developing modified DNA constructs.

Non-Nucleoside HBV Polymerase Inhibitor Discovery

Medicinal chemistry teams targeting hepatitis B virus DNA replication can leverage the validated 2-arylthio-5-iodopyrimidine scaffold, which has yielded leads with EC50 values as low as 1.61 μM [2]. The iodine at the 5-position is critical for pharmacophoric activity, and substitution with other halogens abolishes anti-HBV potency, making 5-iodopyrimidine an irreplaceable starting material for this inhibitor class.

Sustainable Synthesis via Ligand-Free Cu Catalysis

Process chemistry groups pursuing greener, lower-cost synthetic routes can exploit the unique reactivity of 5-iodopyrimidine under ligand-free copper-catalyzed Suzuki–Miyaura conditions [3]. This avoids expensive palladium catalysts and phosphine ligands, reducing both material cost and metal-contamination burden in active pharmaceutical ingredient (API) manufacturing. The comparable bromo- and chloro-analogs are not competent substrates under these conditions, guiding procurement toward the iodo-variant for copper-mediated transformations.

Linear-Chain Coordination Polymer Design

Crystal engineers and materials scientists requiring linear-chain coordination polymers should select 5-iodopyrimidine-derived ligands over their chloro and bromo counterparts. As demonstrated in Cu(I) systems, only the iodo-substituted pyrimidine directs a trans-halogen orientation, producing linear Cu(I) arrays, whereas lighter halogens force zigzag cis geometries [4]. This structural control is essential for applications in conductive or magnetic coordination materials.

Application
Selection Property
Validation Focus
Oligonucleotide internal modification research
Internal and terminal coupling scope
Site-specific DNA functionalization efficiency
HBV polymerase inhibitor screening
5-iodo pharmacophore requirement
HBV DNA replication EC₅₀ assay in HepAD38 cells
Copper-catalyzed heteroaryl coupling
Ligand-free Cu reactivity
Substrate competency under sustainable conditions
Linear-chain Cu(I) polymer synthesis
Iodo-directed trans geometry
Chain topology by single-crystal XRD

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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